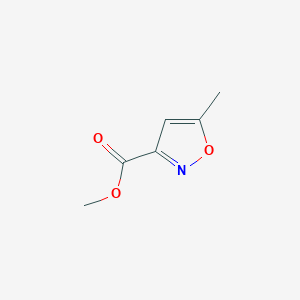![molecular formula C6H14NO8P B024755 [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate CAS No. 109515-01-7](/img/structure/B24755.png)
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate, also known as ATP (adenosine triphosphate), is a molecule that plays a crucial role in various biological processes. It is considered the energy currency of the cell and is involved in processes such as muscle contraction, nerve impulse transmission, and metabolic reactions.
Mécanisme D'action
The mechanism of action of [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is based on its ability to release energy when its phosphate bonds are hydrolyzed. This energy is used to power various cellular processes such as muscle contraction, ion transport, and synthesis of macromolecules. [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is also involved in signaling pathways and acts as a neurotransmitter in the nervous system.
Effets Biochimiques Et Physiologiques
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate has several biochemical and physiological effects on the body. It is involved in the regulation of cellular metabolism, the maintenance of ion gradients across cell membranes, and the regulation of gene expression. It is also involved in the contraction of muscle fibers, the transmission of nerve impulses, and the synthesis of macromolecules such as proteins and nucleic acids.
Avantages Et Limitations Des Expériences En Laboratoire
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is a widely used molecule in laboratory experiments due to its importance in various biological processes. Its advantages include its abundance in living cells, its stability, and its ability to release energy when hydrolyzed. However, its limitations include its susceptibility to degradation by enzymes and its potential interference with other cellular processes.
Orientations Futures
Future research on [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate could focus on the development of new methods for its synthesis and detection. It could also explore its role in disease states such as cancer and neurodegenerative disorders. Additionally, research could focus on the development of new drugs that target [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate and its associated signaling pathways.
Conclusion
In conclusion, [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is a vital molecule in various biological processes and has been extensively studied in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate could have significant implications for our understanding of cellular metabolism and the development of new therapies for diseases.
Méthodes De Synthèse
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate is synthesized in the body through a process called cellular respiration. This process occurs in the mitochondria and involves the breakdown of glucose to produce [(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate. The process involves several steps, including glycolysis, the Krebs cycle, and oxidative phosphorylation.
Applications De Recherche Scientifique
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate has been extensively studied in various fields of scientific research. In biochemistry, it is used as a substrate for enzymes that catalyze chemical reactions. In physiology, it is used to study the energy metabolism of cells and tissues. In pharmacology, it is used as a target for drugs that modulate its activity. In genetics, it is used as a marker for gene expression and sequencing.
Propriétés
Numéro CAS |
109515-01-7 |
|---|---|
Nom du produit |
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate |
Formule moléculaire |
C6H14NO8P |
Poids moléculaire |
259.15 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H14NO8P/c7-3(1-8)5(11)6(4(10)2-9)15-16(12,13)14/h1,3-6,9-11H,2,7H2,(H2,12,13,14)/t3-,4+,5+,6+/m0/s1 |
Clé InChI |
GAKVBLIQIVXARX-SLPGGIOYSA-N |
SMILES isomérique |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)OP(=O)(O)O)O)O |
SMILES |
C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)N)O)OP(=O)(O)O)O)O |
Synonymes |
glucosamine 4-phosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















